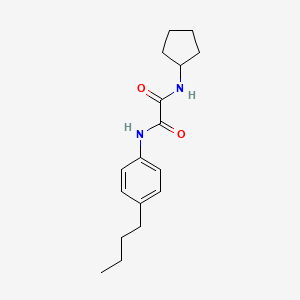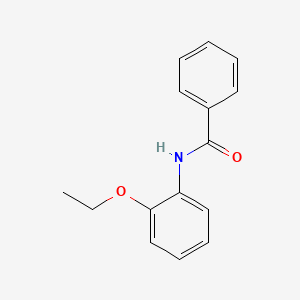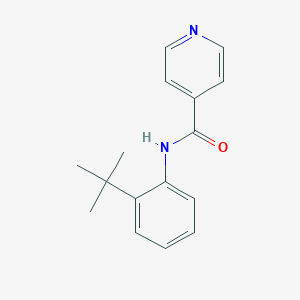
N-(4-butylphenyl)-N'-cyclopentylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-cyclopentylethanediamide, commonly known as Bupivacaine, is a local anesthetic drug that is widely used in clinical and research settings. It belongs to the amide class of local anesthetics and is structurally similar to lidocaine. Bupivacaine is known for its long-lasting effects and is commonly used for surgical procedures, pain management, and regional anesthesia.
Wirkmechanismus
Bupivacaine works by blocking the sodium channels in nerve fibers, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is administered. Bupivacaine has a longer duration of action compared to other local anesthetics, which makes it a popular choice for surgical procedures and pain management.
Biochemical and Physiological Effects:
Bupivacaine can cause a number of physiological effects, including hypotension, bradycardia, and respiratory depression. These effects are dose-dependent and can be minimized by careful dosing and monitoring. Bupivacaine can also cause local tissue toxicity if administered in high doses or if injected into a blood vessel.
Vorteile Und Einschränkungen Für Laborexperimente
Bupivacaine has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for studying nerve function and pain pathways. Bupivacaine also has a long duration of action, which allows for prolonged experiments. However, Bupivacaine can be toxic at high doses, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Bupivacaine. One area of interest is the development of new formulations that can increase the duration of action while minimizing toxicity. Another area of interest is the use of Bupivacaine in combination with other drugs for pain management and regional anesthesia. Finally, there is a need for further research on the long-term effects of Bupivacaine use, particularly in chronic pain management.
Synthesemethoden
Bupivacaine is synthesized through a multi-step process that involves the reaction of 4-butylphenyl magnesium bromide with cyclopentanone to form the intermediate product, N-(4-butylphenyl)cyclopentanecarboxamide. This intermediate product is then reacted with ethylenediamine to form the final product, N-(4-butylphenyl)-N'-cyclopentylethanediamide.
Wissenschaftliche Forschungsanwendungen
Bupivacaine has been extensively studied for its use in pain management and regional anesthesia. It is commonly used in epidural and spinal anesthesia for surgical procedures, as well as for postoperative pain management. Bupivacaine has also been studied for its use in nerve blocks for chronic pain management.
Eigenschaften
IUPAC Name |
N'-(4-butylphenyl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-3-6-13-9-11-15(12-10-13)19-17(21)16(20)18-14-7-4-5-8-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKPUHONDYESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline](/img/structure/B5169747.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)

![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)